molecular formula C29H36N2O5 B1684283 Zanapezil fumarate CAS No. 263248-42-6

Zanapezil fumarate

Numéro de catalogue: B1684283
Numéro CAS: 263248-42-6
Poids moléculaire: 492.6 g/mol
Clé InChI: CWEHWZPCDBRUNO-WLHGVMLRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Zanapezil, also known as TAK-147, is an acetylcholinesterase (AChE) inhibitor potentially for the treatment of Alzheimer's disease (AD). TAK-147 increases choline acetyltransferase activity in cultured rat septal cholinergic neurons.

Applications De Recherche Scientifique

Clinical Applications

1. Alzheimer’s Disease Treatment

Zanapezil fumarate is under investigation as a therapeutic agent for Alzheimer's disease. Studies have demonstrated that it can improve cognitive performance and memory deficits in preclinical models. For instance, one study showed that administration of zanapezil significantly improved performance in memory tasks when compared to control groups .

2. Neuroprotective Effects

In addition to its cognitive-enhancing properties, zanapezil has been reported to provide neuroprotective effects. Research indicates that it may exert neurotrophic activity on central cholinergic neurons, potentially through mechanisms involving nerve growth factor (NGF) pathways . This dual action could make zanapezil beneficial not only for symptomatic relief but also for slowing disease progression.

Data Table: Summary of Research Findings

StudyYearFocusKey Findings
Miyamoto et al.1996Behavioral EffectsAmeliorated passive avoidance deficits induced by diazepam.
Ishihara et al.2000Memory ImpairmentImproved memory in passive avoidance tests and Morris water maze tasks.
Xu et al.2002Ischemia-Induced Memory DeficitsProvided neuroprotection and ameliorated memory deficits due to ischemia.
Kosasa et al.1999AChE InhibitionDemonstrated potent inhibition of acetylcholinesterase with favorable brain/plasma concentration ratios.

Case Studies

Case Study 1: Efficacy in Mild Alzheimer’s Disease

A clinical study involving patients diagnosed with mild Alzheimer's disease revealed that those treated with zanapezil showed statistically significant improvements in cognitive assessments compared to the placebo group. The study utilized the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) as a primary measure, indicating a positive correlation between drug dosage and cognitive improvement .

Case Study 2: Advanced Alzheimer’s Disease

In another case involving a patient with advanced Alzheimer's disease, treatment with zanapezil resulted in notable improvements in both cognitive and functional capacities over a specified period . This suggests that zanapezil may be effective even in later stages of the disease.

Propriétés

Numéro CAS

263248-42-6

Formule moléculaire

C29H36N2O5

Poids moléculaire

492.6 g/mol

Nom IUPAC

3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)propan-1-one;(E)-but-2-enedioic acid

InChI

InChI=1S/C25H32N2O.C4H4O4/c28-25(23-11-10-22-8-4-5-15-26-24(22)18-23)12-9-20-13-16-27(17-14-20)19-21-6-2-1-3-7-21;5-3(6)1-2-4(7)8/h1-3,6-7,10-11,18,20,26H,4-5,8-9,12-17,19H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

Clé InChI

CWEHWZPCDBRUNO-WLHGVMLRSA-N

SMILES

C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O

SMILES isomérique

C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O

SMILES canonique

C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Apparence

Solid powder

Key on ui other cas no.

263248-42-6

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

3-(1-(phenylmethyl)-4-piperidinyl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone fumarate
TAK 147
TAK-147

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zanapezil fumarate
Reactant of Route 2
Zanapezil fumarate
Reactant of Route 3
Zanapezil fumarate
Reactant of Route 4
Zanapezil fumarate
Reactant of Route 5
Zanapezil fumarate
Reactant of Route 6
Zanapezil fumarate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.